Cas no 69213-11-2 (5H,6H,7H-cyclopentabpyridine-7-carbothioamide)

5H,6H,7H-cyclopentabpyridine-7-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide
- 5H,6H,7H-cyclopentabpyridine-7-carbothioamide
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5H,6H,7H-cyclopentabpyridine-7-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1689118-10.0g |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 10g |
$3622.0 | 2023-06-04 | |
1PlusChem | 1P01EJ8Z-1g |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 1g |
$1103.00 | 2024-04-22 | |
Enamine | EN300-1689118-1g |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 1g |
$842.0 | 2023-09-20 | |
Enamine | EN300-1689118-10g |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 10g |
$3622.0 | 2023-09-20 | |
Aaron | AR01EJHB-250mg |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 250mg |
$600.00 | 2025-02-10 | |
A2B Chem LLC | AX56947-2.5g |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
A2B Chem LLC | AX56947-250mg |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 250mg |
$475.00 | 2024-04-19 | |
Aaron | AR01EJHB-50mg |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 50mg |
$296.00 | 2025-02-10 | |
Aaron | AR01EJHB-100mg |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 100mg |
$428.00 | 2025-02-10 | |
1PlusChem | 1P01EJ8Z-100mg |
5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide |
69213-11-2 | 95% | 100mg |
$412.00 | 2024-04-22 |
5H,6H,7H-cyclopentabpyridine-7-carbothioamide Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 5H,6H,7H-cyclopentabpyridine-7-carbothioamide
Introduction to 5H,6H,7H-cyclopentabpyridine-7-carbothioamide (CAS No. 69213-11-2)
5H,6H,7H-cyclopentabpyridine-7-carbothioamide is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique chemical framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 69213-11-2, belongs to a class of molecules known for their versatile applications in drug discovery and molecular recognition. The presence of multiple nitrogen-containing rings and a carbothioamide functional group makes it an intriguing candidate for further exploration in synthetic chemistry and pharmacological research.
The molecular structure of 5H,6H,7H-cyclopentabpyridine-7-carbothioamide consists of a cyclopentane core fused with three pyridine rings, which are connected in such a way that they form a rigid scaffold. This arrangement imparts unique electronic and steric properties to the molecule, making it a promising scaffold for designing novel bioactive compounds. The carbothioamide group at the 7-position introduces a polar and nucleophilic moiety, which can participate in various chemical reactions and interactions with biological targets.
In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 5H,6H,7H-cyclopentabpyridine-7-carbothioamide make it an attractive candidate for such applications. For instance, the nitrogen-rich environment of the fused pyridine rings can facilitate hydrogen bonding interactions with biological targets, while the carbothioamide group can engage in coordination with metal ions or other polar residues in proteins.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its derivatives to optimize its pharmacokinetic properties and enhance its binding affinity to therapeutic targets. The synthesis of 5H,6H,7H-cyclopentabpyridine-7-carbothioamide involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling strategies, have been employed to construct the complex fused ring system efficiently.
Recent studies have demonstrated the biological activity of 5H,6H,7H-cyclopentabpyridine-7-carbothioamide and its derivatives. For example, some derivatives have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling pathways. Additionally, preliminary in vitro studies have indicated that certain analogs exhibit anti-inflammatory properties by modulating the activity of nuclear factor kappa B (NF-κB) pathway components. These findings highlight the potential therapeutic applications of this compound class.
The development of 5H,6H,7H-cyclopentabpyridine-7-carbothioamide as a drug candidate also involves rigorous computational studies to predict its binding mode to biological targets and optimize its pharmacological properties. Molecular docking simulations and quantum mechanical calculations have been utilized to gain insights into the interactions between this compound and its intended targets. These computational approaches help in designing more effective derivatives by identifying key structural features that contribute to binding affinity and selectivity.
Another important aspect of working with 5H,6H,7H-cyclopentabpyridine-7-carbothioamide is its stability under various conditions. The compound needs to be handled carefully to prevent degradation due to moisture or air exposure. Proper storage conditions, including inert atmosphere packaging and refrigeration when necessary, are essential to maintain its integrity during synthetic transformations and biological assays.
The future prospects for 5H,6H,7H-cyclopentabpyridine-7-carbothioamide are promising as ongoing research continues to uncover new biological activities and synthetic strategies for its derivatives. Collaborative efforts between synthetic chemists and biologists are crucial for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to develop novel therapeutics based on this intriguing molecular scaffold.
In conclusion,5H,6H,7H-cyclopentabpyridine-7-carbothioamide (CAS No. 69213-11-2) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential biological activities. Further research is warranted to fully explore its therapeutic potential and develop new drug candidates based on this scaffold.
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